5-Amino-4-methylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

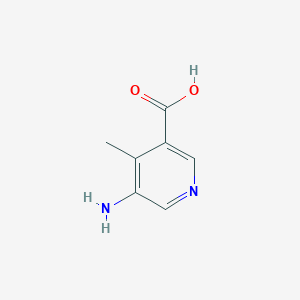

5-Amino-4-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a methyl group at the 4-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylnicotinic acid typically involves the nitration of 4-methylnicotinic acid, followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products

Oxidation: 5-Nitro-4-methylnicotinic acid.

Reduction: 5-Amino-4-methyl-1,2-dihydropyridine-3-carboxylic acid.

Substitution: 5-Acetamido-4-methylnicotinic acid.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-methylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: The parent compound, lacking the amino and methyl groups.

5-Amino-2-methylnicotinic Acid: Similar structure but with the methyl group at the 2-position.

4-Amino-3-methylnicotinic Acid: Similar structure but with the amino group at the 4-position.

Uniqueness

5-Amino-4-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

5-Amino-4-methylnicotinic acid (5-AMNA) is a derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

5-AMNA is characterized by the presence of an amino group at the 5-position and a methyl group at the 4-position of the nicotinic acid structure. Its molecular formula is C7H8N2O2 with a molecular weight of approximately 152.15 g/mol. The unique positioning of the amino and methyl groups contributes to its distinct biological properties compared to other nicotinic acid derivatives.

The biological activity of 5-AMNA primarily involves its interaction with various enzymes and receptors. It has been shown to:

- Inhibit Enzymatic Activity : 5-AMNA can inhibit specific enzymes that play a role in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Modulate Receptor Activity : The compound interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability . This modulation can lead to various physiological effects, including alterations in pain perception and cognitive function.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-AMNA, it is essential to compare it with structurally similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| Nicotinic Acid | Parent compound without substitutions | Involved in lipid metabolism; used for cholesterol management |

| 5-Amino-2-methylnicotinic Acid | Methyl group at the 2-position | Similar receptor modulation but different efficacy |

| 4-Amino-3-methylnicotinic Acid | Amino group at the 4-position | Less potent in receptor binding compared to 5-AMNA |

5-AMNA's unique structural features allow for specific interactions that enhance its biological potency compared to these analogs .

Case Study: Cardiovascular Effects

A study investigated the effects of 5-AMNA on cardiovascular health, particularly its impact on endothelial function. The results indicated that treatment with 5-AMNA improved endothelial nitric oxide synthase (eNOS) activity, leading to enhanced vasodilation and reduced blood pressure in animal models. This suggests potential therapeutic benefits for conditions like hypertension and atherosclerosis .

Cell Viability Assays

MTT assays conducted on RAW macrophage cells demonstrated that 5-AMNA exhibits low cytotoxicity at therapeutic concentrations. The compound was tested across varying concentrations, revealing significant cell viability even at higher doses, which underscores its safety profile for potential clinical applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 5-AMNA suggest favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained biological effects without significant toxicity. Safety assessments have shown no adverse effects in animal models at therapeutic doses, making it a promising candidate for further research .

Eigenschaften

IUPAC Name |

5-amino-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,8H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKILAGIFJBHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.